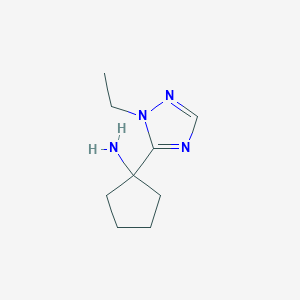
(2S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic Acid diHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative with a pyridine ring substituted at the 3-position with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,6-dimethylpyridine.
Amino Acid Formation: The pyridine derivative undergoes a series of reactions to introduce the amino acid moiety. This can involve steps such as alkylation, reduction, and protection/deprotection of functional groups.
Chirality Introduction: The chiral center is introduced using chiral catalysts or starting materials to ensure the desired (S)-configuration.
Final Conversion: The final product is converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the amino acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups onto the pyridine ring.
Eigenschaften
Molekularformel |
C10H16Cl2N2O2 |
|---|---|
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-6-3-4-8(7(2)12-6)5-9(11)10(13)14;;/h3-4,9H,5,11H2,1-2H3,(H,13,14);2*1H/t9-;;/m0../s1 |
InChI-Schlüssel |
FOIVHYNZJNAEJM-WWPIYYJJSA-N |
Isomerische SMILES |
CC1=NC(=C(C=C1)C[C@@H](C(=O)O)N)C.Cl.Cl |
Kanonische SMILES |
CC1=NC(=C(C=C1)CC(C(=O)O)N)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






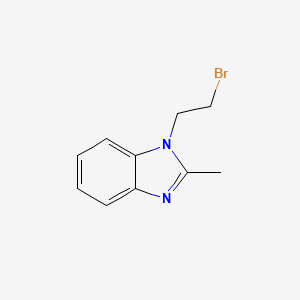
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)
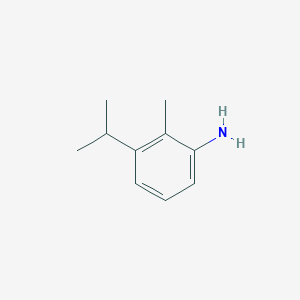
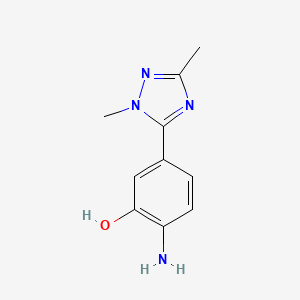
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


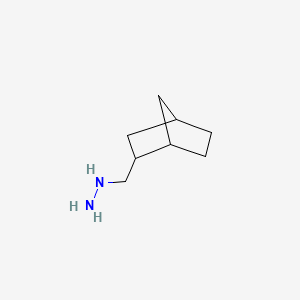
![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)
